N-(2-ethylhexyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethylhexyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C17H24N4O2S and its molecular weight is 348.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis
- New derivatives of thioxo-2, 5-dihydro-1H-pyrano [2,3-d] pyrimidine, including pyrano [2,3-d] pyrimidin-7-yl-acetamide and pyrano [2,3-d] pyrimidin-7-yl benzamide derivatives, were synthesized from compound 1a, which may be related to the target compound due to its structural similarities. These derivatives were characterized by IR, 1H-NMR, and mass spectral studies (Elian, Abdelhafiz, & Abdelreheim, 2014).
Antitumor Agents
- Compounds similar to the target chemical, such as N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid, showed potent inhibitory activity against human dihydrofolate reductase (DHFR) and thymidylate synthase (TS), indicating potential antitumor properties (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Synthesis of Thieno[3,2-d]pyrimidine Derivatives
- Novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, which may share structural properties with the target compound, demonstrated potent anticancer activity on various human cancer cell lines (Hafez & El-Gazzar, 2017).
Dual Inhibitors of TS and DHFR
- Compounds like N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid, structurally related to the target compound, were synthesized as potential dual inhibitors of TS and DHFR, showing significant antitumor properties (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).
Antimicrobial Activity
- Certain derivatives similar to the target compound, like ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, showed in vitro antifungal and antibacterial activity (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).
Inhibition of CXCR3 Chemokine Receptors
- Certain 3H-pyrido[2,3-d]pyrimidin-4-one derivatives, which are structurally related to the target compound, acted as noncompetitive antagonists at CXCR3 chemokine receptors, suggesting potential application in treating inflammatory diseases (Verzijl et al., 2008).
Synthesis of Classical and Nonclassical Antifolates
- Similar compounds like N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid were synthesized as potential DHFR inhibitors and antitumor agents, indicating possible applications in cancer therapy (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Properties
IUPAC Name |
N-(2-ethylhexyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-3-5-7-12(4-2)10-19-14(22)11-21-16(23)13-8-6-9-18-15(13)20-17(21)24/h6,8-9,12H,3-5,7,10-11H2,1-2H3,(H,19,22)(H,18,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWZXDJLYMWVKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)CN1C(=O)C2=C(NC1=S)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.